The Molecular Architecture of alpha-D-Talopyranose: A Technical Guide
The Molecular Architecture of alpha-D-Talopyranose: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed examination of the structural and physicochemical properties of alpha-D-Talopyranose, a C-2 epimer of D-galactose and a C-4 epimer of D-mannose. As a rare aldohexose, understanding its precise molecular structure is crucial for applications in glycobiology, medicinal chemistry, and drug discovery, where stereochemical nuances dictate biological activity.
Physicochemical and Computed Properties
Alpha-D-Talopyranose is a monosaccharide characterized by the molecular formula C₆H₁₂O₆.[1][2][3] Its properties have been defined through both experimental and computational methods, which are summarized below.
| Property | Value | Reference(s) |
| Identifier Information | ||
| IUPAC Name | (2S,3S,4S,5R,6R)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol | [1] |
| CAS Number | 7282-81-7 | [2] |
| Molecular Formula | C₆H₁₂O₆ | [1][2][3] |
| Molecular Weight | 180.158 g/mol | [2] |
| Exact Mass | 180.06338810 Da | [2] |
| Computed Properties | ||
| pKa | 12.12 ± 0.70 | [3] |
| XLogP3 | -2.6 | [2] |
| Hydrogen Bond Donor Count | 5 | [3] |
| Hydrogen Bond Acceptor Count | 6 | [3] |
| Rotatable Bond Count | 1 | [2] |
| Topological Polar Surface Area | 110 Ų | [3] |
| Complexity | 151 | [2] |
| Density | 1.732 ± 0.06 g/cm³ (Predicted) | [2] |
| Boiling Point | 410.8 ± 45.0 °C at 760 mmHg (Predicted) | [2] |
Molecular Structure and Conformation
The structure of alpha-D-Talopyranose is defined by its six-membered pyranose ring and the specific stereochemical arrangement of its hydroxyl (-OH) and hydroxymethyl (-CH₂OH) substituents.
Haworth Projection
The Haworth projection provides a two-dimensional representation of the cyclic pyranose structure. For D-sugars, the -CH₂OH group at the C5 position is oriented above the plane of the ring. In alpha-D-Talopyranose, the anomeric hydroxyl group at C1 is positioned on the opposite side of the ring from the C5 substituent (i.e., pointing down). The orientations of the remaining hydroxyl groups are as follows:
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C1 (Anomeric Carbon): The alpha (α) configuration places the hydroxyl group in the axial position, pointing downwards in the Haworth projection.
-
C2: The hydroxyl group is oriented upwards.
-
C3: The hydroxyl group is oriented downwards.
-
C4: The hydroxyl group is oriented upwards.
-
C5: The hydroxymethyl (-CH₂OH) group is oriented upwards, characteristic of a D-sugar.
Chair Conformation
The six-membered pyranose ring predominantly adopts a low-energy chair conformation to minimize steric and torsional strain. For most D-aldohexopyranoses, the ⁴C₁ conformation (where C4 is above and C1 is below the plane of the ring) is the most stable. In the ⁴C₁ chair conformation of alpha-D-Talopyranose, the substituents occupy the following positions:
-
C1: -OH group is axial .
-
C2: -OH group is axial .
-
C3: -OH group is equatorial .
-
C4: -OH group is axial .
-
C5: -CH₂OH group is equatorial .
This conformation is notable for having three axial hydroxyl groups at positions C1, C2, and C4. This arrangement leads to significant 1,3-diaxial interactions, rendering alpha-D-Talopyranose less stable than other aldohexoses like D-glucose, where all non-hydrogen substituents can occupy equatorial positions in the beta anomer. Studies on halogenated D-talose analogues confirm that they adopt a standard ⁴C₁-like conformation in both solution and the solid state.[4]
Caption: ⁴C₁ chair conformation of alpha-D-Talopyranose.
Experimental Protocols
The synthesis and structural characterization of alpha-D-Talopyranose and its derivatives are critical for their study and application. Below are summaries of relevant experimental methodologies.
Example Synthetic Protocol: Conversion of D-Galactose to D-Talose
D-talose, being a rare sugar, is often synthesized from more abundant monosaccharides. One established method involves the epimerization of D-galactose at the C2 position.[5]
Logical Workflow for Synthesis:
Caption: Generalized workflow for the synthesis of D-Talose from D-Galactose.
Detailed Methodology Summary:
-
Protection: D-galactose is fully acetylated to protect all hydroxyl groups, yielding β-D-galactose pentaacetate.
-
Key Inversion Step: The equatorial 2-OH group of the protected galactose derivative is inverted to the axial position via an SN2 reaction. This is the key step that transforms the galacto- configuration to the talo- configuration at C2.
-
Deprotection: The protecting groups (e.g., acetates) are removed under basic conditions (e.g., using sodium methoxide in methanol) to yield D-talose.
-
Purification: The final product is purified using techniques such as column chromatography or crystallization.
Structural Characterization by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the primary analytical method for unambiguously determining the structure and conformation of carbohydrates in solution.[6][7]
Experimental Procedure Outline:
-
Sample Preparation: A sample of alpha-D-Talopyranose (typically 1-10 mg) is dissolved in a deuterated solvent, most commonly deuterium oxide (D₂O), in a standard 5 mm NMR tube. A chemical shift reference standard may be added.
-
Data Acquisition: A suite of NMR experiments is performed on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
1D ¹H NMR: This experiment provides information on the chemical shift and coupling constants of all hydrogen atoms. The anomeric proton (H1) of alpha-D-Talopyranose typically resonates at a distinct downfield chemical shift. The small coupling constant (³J(H1,H2)) is indicative of the axial-equatorial relationship between H1 and H2, confirming the alpha anomeric configuration.
-
1D ¹³C NMR: This experiment identifies the chemical shifts of the six carbon atoms in the molecule.
-
2D COSY (Correlation Spectroscopy): This experiment reveals scalar couplings between protons, allowing for the tracing of the proton connectivity network from H1 through H2, H3, H4, to H5 and the H6 protons of the hydroxymethyl group.[7]
-
2D HSQC/HMQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with its directly attached carbon atom, enabling the unambiguous assignment of the ¹³C spectrum.[7]
-
2D HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds, helping to confirm the overall structure and assignments.
-
-
Data Analysis: The acquired spectra are processed (Fourier transformation, phasing, and baseline correction). The chemical shifts, coupling constants, and cross-peaks from the 2D spectra are analyzed to assign all signals and confirm the pyranose ring form, the alpha anomeric configuration, and the relative stereochemistry of the substituents. The magnitudes of the vicinal proton-proton coupling constants (³JHH) are particularly useful for determining the dihedral angles between protons and thus confirming the chair conformation and the axial/equatorial positions of the substituents.[8]
References
- 1. alpha-D-talopyranose | C6H12O6 | CID 81696 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. alpha-D-Talopyranose|lookchem [lookchem.com]
- 3. Page loading... [guidechem.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Obtaining Pure 1H NMR Spectra of Individual Pyranose and Furanose Anomers of Reducing Deoxyfluorinated Sugars - PMC [pmc.ncbi.nlm.nih.gov]
- 7. iosrjournals.org [iosrjournals.org]
- 8. A guide to the identification of metabolites in NMR-based metabonomics/metabolomics experiments - PMC [pmc.ncbi.nlm.nih.gov]
